N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or through intermolecular forces such as hydrogen bonding, Van der Waals forces, or ionic interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates with various amines under mild conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum chloride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ eco-friendly and stable reagents, such as alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which serve as practical alternatives to more hazardous chemicals . The reactions are typically carried out under ambient conditions to ensure safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridazinones, sulfonamides, and isobutyramides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylates: Used in similar synthetic applications.
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate: Another compound with comparable reactivity and applications.
Uniqueness
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide stands out due to its unique combination of a pyridazinone core and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12(2)16(22)19-13-5-7-14(8-6-13)25(23,24)18-10-11-20-15(21)4-3-9-17-20/h3-9,12,18H,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGWHEGUHUMQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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